2-溴-5-溴甲基-3-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

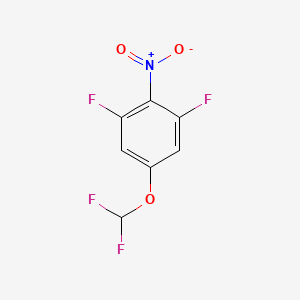

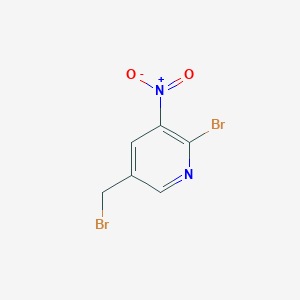

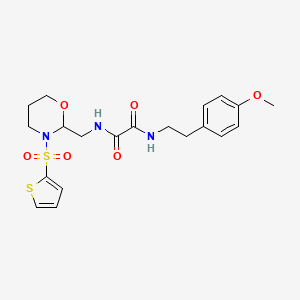

“2-Bromo-5-bromomethyl-3-nitropyridine” is a chemical compound with the CAS Number: 1379317-97-1 . It has a molecular weight of 295.92 . The compound is used in various chemical reactions and syntheses .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-bromomethyl-3-nitropyridine” is1S/C6H4Br2N2O2/c7-2-4-1-5 (10 (11)12)6 (8)9-3-4/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

“2-Bromo-5-bromomethyl-3-nitropyridine” is used in various chemical reactions. For instance, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling .Physical and Chemical Properties Analysis

The compound is off-white to light yellow in color . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.科学研究应用

生物胺和鱼制品中的亚硝胺形成:一项研究重点介绍了生物胺在鱼中的作用,特别是它们与中毒、变质和亚硝胺形成的联系。这项研究可以通过提供对生物系统中涉及硝基化合物的化学反应的见解,间接与 2-溴-5-溴甲基-3-硝基吡啶的研究相关(I. A. Bulushi 等人,2009)。

大气化学中的溴仿:另一个研究领域探讨了溴仿在大气中的作用、来源、汇和对大气化学的贡献。这项研究可能提供溴化化合物(其结构方面类似于 2-溴-5-溴甲基-3-硝基吡啶)如何与环境过程相互作用的观点(B. Quack 和 D. Wallace,2003)。

大气中的硝基酚:综述了大气硝基酚的出现、分析和来源,全面概述了环境中的硝化过程。了解这些过程可能与硝基取代化合物(如 2-溴-5-溴甲基-3-硝基吡啶)的环境影响评估相关(M. Harrison 等人,2005)。

安全和危害

作用机制

Target of Action

It’s known that this compound is used in the preparation of biaryls via suzuki-miyaura coupling , suggesting that its targets could be the enzymes or proteins involved in this process.

Mode of Action

The mode of action of 2-Bromo-5-bromomethyl-3-nitropyridine involves its use as a reagent in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 2-Bromo-5-bromomethyl-3-nitropyridine is used, is a key biochemical pathway. This reaction is a transition metal-catalyzed carbon-carbon bond-forming process . The success of this reaction is due to its mild and functional group tolerant reaction conditions, the stability of the organoboron reagents used, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.

Result of Action

The result of the action of 2-Bromo-5-bromomethyl-3-nitropyridine is the formation of biaryls via the Suzuki-Miyaura coupling . These biaryls can be used in various chemical syntheses and have potential applications in pharmaceuticals and materials science.

属性

IUPAC Name |

2-bromo-5-(bromomethyl)-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDNFEANVBEFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)

![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)